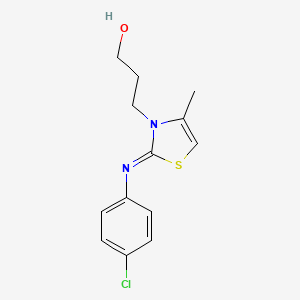

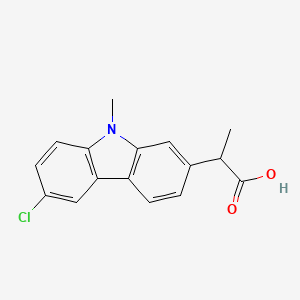

![molecular formula C21H27N5O3 B2959769 3-(2-乙氧基乙基)-1,7-二甲基-9-(3-甲基苯基)-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮 CAS No. 846598-42-3](/img/structure/B2959769.png)

3-(2-乙氧基乙基)-1,7-二甲基-9-(3-甲基苯基)-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrimidine, a class of compounds that have received much interest due to their diverse biological potential . Pyrimidine and its fused derivatives are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity . These pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of thiophene-2-carboxamides . These compounds can be heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These β-keto amides can then be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR and IR . The IR spectrum can reveal the presence of functional groups such as carbonyl (C=O) groups . The 1H NMR and 13C NMR spectra can provide information about the types and numbers of hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques. For example, the reaction of this compound with other reagents can be monitored using NMR and IR spectroscopy . The products of these reactions can be analyzed to determine the types of chemical transformations that have occurred .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectra can provide information about the types and numbers of hydrogen and carbon atoms in the molecule, as well as their chemical environments .科学研究应用

分子结构分析

一个研究领域专注于相似化合物的分子结构,研究它们的氢键和 pi-pi 堆积相互作用。例如,对 1,3-二甲基-7-(4-甲基苯基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮(一种具有结构相似性的化合物)的研究揭示了其分子通过氢键形成二聚体和链的分子连接的见解(Trilleras 等人,2009)。

光学和非线性光学应用

结构相关的嘧啶基双尿嘧啶衍生物已显示出光学和非线性光学 (NLO) 应用的潜力。此类化合物的 NLO 特性表明它们适用于 NLO 器件制造(Mohan 等人,2020)。

化学反应性和合成

对结构上与所讨论化学物质相关的 Biginelli 型化合物的化学反应性的研究导致了新的二氢嘧啶衍生物的合成。这包括探索化合物中不同位置的反应性,增强我们对这种化学结构的理解(Namazi 等人,2001)。

药物发现应用

在排除直接用药和剂量信息的同时,值得注意的是,结构相似的化合物已被评估用于潜在的药物发现应用,包括它们的抗菌特性和分子对接研究(Kim 等人,2004)。

新型合成方法

已经开发了用于吡啶-嘧啶及其衍生物的创新合成方法,展示了与 3-(2-乙氧基乙基)-1,7-二甲基-9-(3-甲基苯基)-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮结构相关的化合物的多功能性。这些方法突出了创建具有多种应用的新分子的潜力(Rahmani 等人,2018)。

分子间相互作用研究

对相关黄嘌呤衍生物中分子间相互作用的详细定量分析揭示了在新材料设计中的潜在应用见解,强调了此类研究在理解分子行为中的重要性(Shukla 等人,2020)。

作用机制

The mechanism of action of this compound is likely related to its ability to inhibit protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As a derivative of pyrimidine, it may have anticancer activity , but further studies would be needed to assess its safety and potential side effects.

未来方向

The future directions for research on this compound could include further studies to elucidate its mechanism of action and to optimize its anticancer activity . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis . Finally, the safety and potential side effects of this compound could be investigated in more detail to assess its suitability as a therapeutic agent .

属性

IUPAC Name |

3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-5-29-10-9-24-19(27)17-18(23(4)21(24)28)22-20-25(12-15(3)13-26(17)20)16-8-6-7-14(2)11-16/h6-8,11,15H,5,9-10,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWALVGUDDJZFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC(=C4)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

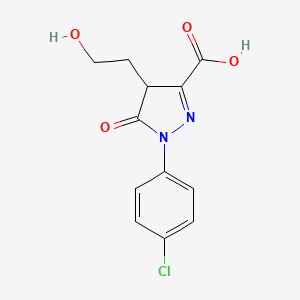

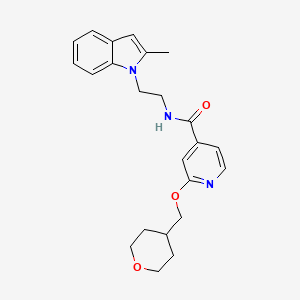

![N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2959691.png)

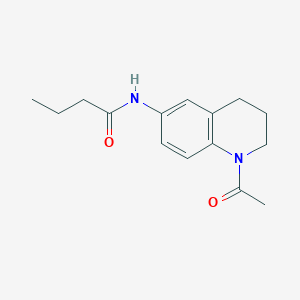

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2959693.png)

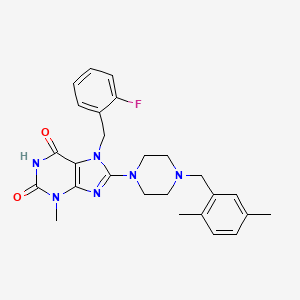

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2959696.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959698.png)

![N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2959699.png)

![N-[3-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2959701.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2959703.png)

![Methyl 4-({[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2959707.png)